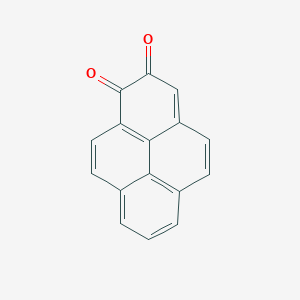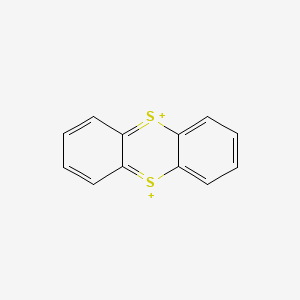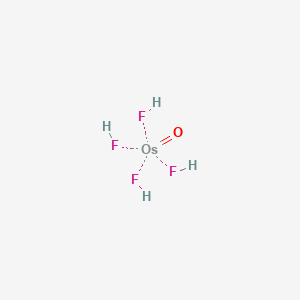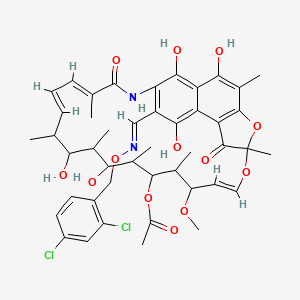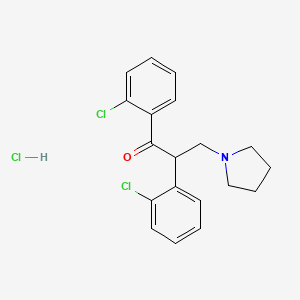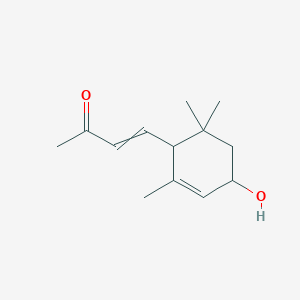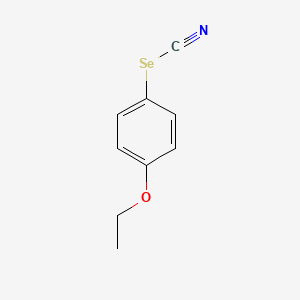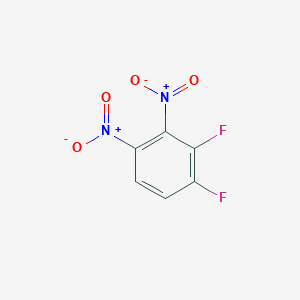
1,2-Difluoro-3,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two nitro groups. This compound is known for its reactivity and is used in various scientific research applications.
Méthodes De Préparation
1,2-Difluoro-3,4-dinitrobenzene can be synthesized through a nitration reaction of 1,2-difluorobenzene. The process involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions are typically mild, and the synthesis process is straightforward, making it suitable for industrial production .
Analyse Des Réactions Chimiques
1,2-Difluoro-3,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines or hydroxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Difluoro-3,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated aromatic compounds.
Biology: The compound is used in the study of protein interactions and modifications.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-3,4-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, allowing the displacement of fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a leaving group .
Comparaison Avec Des Composés Similaires
1,2-Difluoro-3,4-dinitrobenzene can be compared to other similar compounds such as:
1,5-Difluoro-2,4-dinitrobenzene: This compound has a similar structure but with different positions of the fluorine and nitro groups.
1-Fluoro-2,4-dinitrobenzene: This compound has only one fluorine atom and is commonly used in protein sequencing and analysis.
1,2-Dinitrobenzene: This compound lacks fluorine atoms and is primarily used in the manufacture of explosives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
37583-41-8 |
|---|---|
Formule moléculaire |
C6H2F2N2O4 |
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
1,2-difluoro-3,4-dinitrobenzene |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)6(5(3)8)10(13)14/h1-2H |
Clé InChI |
JXSSPZOCHGZWJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
